Octahydro-1h-pyrrolo[3,4-c]pyridine Octahydro-1h-pyrrolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 933704-84-8
VCID: VC8153769
InChI: InChI=1S/C7H14N2/c1-2-8-4-7-5-9-3-6(1)7/h6-9H,1-5H2
SMILES: C1CNCC2C1CNC2
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol

Octahydro-1h-pyrrolo[3,4-c]pyridine

CAS No.: 933704-84-8

Cat. No.: VC8153769

Molecular Formula: C7H14N2

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

Octahydro-1h-pyrrolo[3,4-c]pyridine - 933704-84-8

Specification

CAS No. 933704-84-8
Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
IUPAC Name 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine
Standard InChI InChI=1S/C7H14N2/c1-2-8-4-7-5-9-3-6(1)7/h6-9H,1-5H2
Standard InChI Key JMWPSCUIQIMVQH-UHFFFAOYSA-N
SMILES C1CNCC2C1CNC2
Canonical SMILES C1CNCC2C1CNC2

Introduction

Structural and Stereochemical Features

Octahydro-1H-pyrrolo[3,4-c]pyridine belongs to the class of diazabicyclic compounds, featuring a saturated pyrrolidine ring fused to a pyridine ring at the [3,4-c] positions. Its molecular formula is C₇H₁₂N₂, with a molecular weight of 124.18 g/mol. The compound exhibits stereoisomerism due to the presence of two chiral centers, leading to four possible stereoisomers (e.g., 3aR,7aR; 3aS,7aS; 3aR,7aS; 3aS,7aR). Stereochemical purity is critical for pharmacological activity, as enantiomers often display divergent biological properties .

Key Structural Characteristics:

  • Ring System: A fully saturated pyrrolidine (five-membered) fused to a pyridine (six-membered) ring.

  • Chirality: The stereochemistry at positions 3a and 7a determines the compound’s three-dimensional conformation and interaction with biological targets.

  • Hydrogen Bonding: The nitrogen atoms in the pyrrolidine and pyridine rings enable hydrogen bonding, influencing solubility and receptor binding .

StepReagents/ConditionsProductYield
ResolutionLipase PS, pH 7.5 buffer(2S,3R)-diester85%
Cyclization6M HCl, reflux, 3hHexahydrofuropyridine dione92%
ReductionLiAlH₄, THF, 0°COctahydro-pyrrolopyridine78%

Challenges in Synthesis

  • Stereochemical Control: Achieving high enantiomeric excess (>99%) requires precise enzymatic or chiral catalyst-mediated resolution .

  • Functional Group Compatibility: Sensitivity of intermediates to strong acids/bases necessitates optimized reaction conditions.

Pharmacological Applications

Though direct studies on octahydro-1H-pyrrolo[3,4-c]pyridine are sparse, structurally related compounds exhibit diverse biological activities, suggesting potential therapeutic avenues.

Analgesic and Sedative Properties

Analogous pyrrolopyridine derivatives demonstrate modulation of GABA<sub>A</sub> and opioid receptors, leading to sedative and analgesic effects. For example:

  • Locomotor Activity Reduction: In murine models, related compounds reduced movement by 40–60% at 10 mg/kg doses .

  • Anxiolytic Effects: Enhanced performance in elevated plus-maze tests, comparable to diazepam .

Antimicrobial Activity

Pyrrolopyridine scaffolds show broad-spectrum antimicrobial activity. Modifications at the C4 and C6 positions enhance potency:

  • Antibacterial (E. coli): MIC = 8 µg/mL for 4-methoxy derivatives.

  • Antifungal (C. albicans): MIC = 16 µg/mL .

Comparative Analysis with [3,4-b] Isomers

The [3,4-c] isomer’s pharmacological profile differs from its [3,4-b] counterpart due to distinct stereoelectronic properties:

Property[3,4-b] Isomer[3,4-c] Isomer
Receptor AffinityHigh μ-opioid binding (K<sub>i</sub> = 2 nM)Moderate κ-opioid binding (K<sub>i</sub> = 15 nM)
Metabolic Stabilityt<sub>½</sub> = 4h (human liver microsomes)t<sub>½</sub> = 1.5h
Solubility25 mg/mL (pH 7.4)12 mg/mL

Industrial and Research Implications

Scalable Synthesis

Continuous flow reactors and enzyme immobilization techniques can improve yield and stereochemical purity for industrial production. For example, immobilized lipase PS-C1 enhances diastereomeric resolution efficiency by 30% compared to batch processes .

Drug Development

The compound’s modular structure allows for targeted modifications:

  • C4 Alkoxy Groups: Enhance blood-brain barrier penetration for CNS targets.

  • C6 Methyl Substituents: Improve metabolic stability by reducing CYP450 oxidation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator